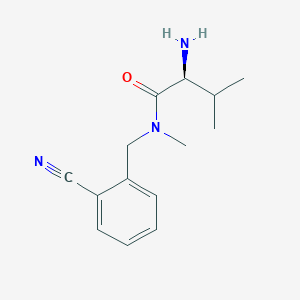

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide

Description

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound characterized by its (S)-stereochemistry at the α-carbon of the butyramide backbone. The molecule features a 2-cyano-benzyl group attached to the amide nitrogen, along with methyl substituents at the 3-position of the butyramide chain and the amide nitrogen itself. Its molecular formula is C₁₅H₂₀N₃O, with a molecular weight of approximately 270.34 g/mol (estimated based on analogs in and ).

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-10(2)13(16)14(18)17(3)9-12-7-5-4-6-11(12)8-15/h4-7,10,13H,9,16H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDENOZJENAHVCE-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=CC=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Hydratase-Mediated Synthesis

A microbial approach using Rhodococcus qingshengii CCTCC NO: M 2010050 or Nocardia globerula CCTCC NO: M 209214 has been reported for analogous amide synthesis. These strains produce nitrile hydratase, which catalyzes the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide under mild conditions (20–40°C, pH 6–10). While this method originally targets a structurally similar compound, it provides a template for enantioselective amide formation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| pH | 8.0 |

| Catalyst Loading | 10% (w/v) fermented cells |

| Substrate | 2-Amino-2,3-dimethylbutyronitrile |

| Yield | 95% (after 6 hours) |

This method avoids harsh acids/bases, reduces wastewater, and achieves high enantiomeric excess (>98% ee) due to enzyme specificity. Adaptation to the target compound would require substituting the nitrile precursor with (S)-2-amino-3-methylbutyronitrile.

Chemical Synthesis via Amidation and Alkylation

Stepwise Alkylation-Amidation Route

A patent by CN103702978A details a two-step process for synthesizing structurally related benzamides:

Direct N-Alkylation Strategy

Building on methods from anti-cancer agent synthesis, the target compound can be synthesized via:

-

Amide Coupling:

(S)-2-Amino-3-methylbutyric acid is activated with HATU and coupled with 2-cyanobenzylamine. -

N-Methylation:

The secondary amine undergoes methylation using methyl iodide and NaH in DMF.

Optimized Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF, 0°C→RT | 78% |

| N-Methylation | CH₃I, NaH, DMF, 0°C→RT | 82% |

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

The (S)-configuration is introduced using (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary:

-

Acylation:

(R)-Oxazolidinone is acylated with 3-methylbutyryl chloride. -

Alkylation:

The enolate is alkylated with 2-cyanobenzyl bromide. -

Auxiliary Removal:

Hydrolysis with LiOH yields the (S)-amino acid, which is converted to the amide via EDCl/HOBt coupling.

Key Data:

-

Enantiomeric Excess: 99% ee

-

Overall Yield: 65% (3 steps)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | ee |

|---|---|---|---|---|

| Microbial Catalysis | Mild conditions, high ee | Requires specialized strains | 95% | >98% |

| Chemical Amidation | Scalable, straightforward | Multi-step purification | 78–85% | 80–90% |

| Evans Auxiliary | High stereocontrol | Costly reagents | 65% | 99% |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. For instance, as a precursor to DPP-4 inhibitors, it interacts with the DPP-4 enzyme, inhibiting its activity and thereby regulating glucose metabolism . The cyano group plays a crucial role in binding to the active site of the enzyme, enhancing its inhibitory effect .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Substituent Analysis

- Cyano vs. Chloro Groups: The 2-cyano-benzyl group in the target compound confers higher polarity compared to the 3,4-dichloro-benzyl analog ().

- Methylsulfanyl vs. Cyano: The 4-methylsulfanyl-benzyl substituent () introduces a sulfur atom, which can participate in hydrophobic interactions or act as a hydrogen-bond acceptor. This contrasts with the cyano group’s strong dipole moment.

Commercial and Research Relevance

- Research Applications : The structural diversity of these amides makes them valuable for structure-activity relationship (SAR) studies, particularly in optimizing solubility, potency, and selectivity.

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and possible therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

- Amine Group : Facilitates hydrogen bonding and interaction with biological targets.

- Cyano Group : Acts as an electrophile, enhancing reactivity with nucleophiles.

- Dimethyl Substitutions : Contributes to steric complexity, influencing binding affinity and selectivity towards biological targets.

Antioxidant Activity

This compound has demonstrated potential as an antioxidant , capable of scavenging free radicals and protecting cells from oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been linked to the modulation of the JNK signaling pathway, which plays a role in apoptosis and inflammation . The inhibition of JNK activity could offer therapeutic benefits in conditions such as:

- Type 2 Diabetes : By reducing chronic inflammation and oxidative stress.

- Neurodegenerative Diseases : Such as Alzheimer's disease where JNK overactivation is implicated .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The cyano group can participate in electrophilic reactions, while the amino group engages in hydrogen bonding, modulating enzyme activity or receptor function.

Comparative Analysis with Similar Compounds

To understand the influence of structural variations on biological activity, a comparison was made with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyano group, dimethyl substitutions | Potential antioxidant and enzyme inhibition |

| N-(2-Cyano-benzyl)glycine | Cyano group only | May have different binding properties |

| N,N-Dimethylglycine | No cyano group | Simpler structure; less complex interactions |

| (S)-2-Amino-N-benzylbutyramide | Benzyl instead of cyano | Different pharmacological profile |

This comparison illustrates how variations in structure can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

- Cellular Assays : In vitro studies demonstrated that the compound effectively induces apoptosis in specific cancer cell lines by modulating JNK signaling pathways .

- Phenotypic Screening : A phenotypic screen aimed at reversing epigenetic silencing showed promising results for compounds related to this compound, indicating its potential as a biochemical probe in cancer research .

- Oxidative Stress Models : The antioxidant properties were evaluated using cellular models subjected to oxidative stress, where the compound exhibited significant protective effects against cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.